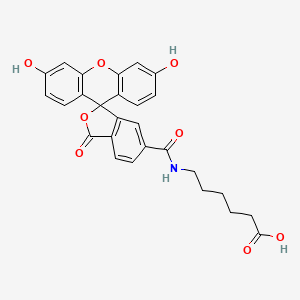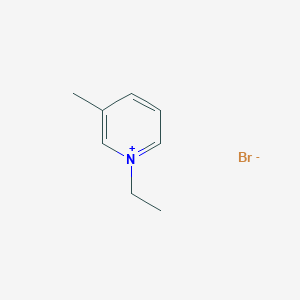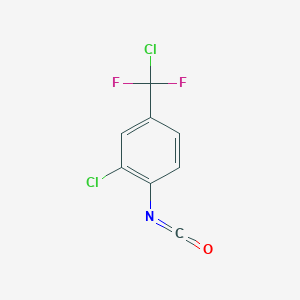
1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98% (hereafter referred to as C2HPP) is a synthetically produced chemical compound with a wide range of applications in the scientific research field. C2HPP is a colorless crystalline solid with a molecular weight of 248.6 g/mol and a melting point of 202-204°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. C2HPP is used in various scientific research applications, including as a reagent in organic synthesis, as a chromogenic substrate for enzymes, and as a ligand for binding proteins.
科学的研究の応用
C2HPP has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a chromogenic substrate for enzymes, and as a ligand for binding proteins. C2HPP is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. C2HPP is also used in the study of protein-protein interactions, as it can be used to measure the affinity of two proteins for each other.
作用機序
C2HPP is believed to act as a reversible inhibitor of enzymes. When C2HPP binds to an enzyme, it forms a covalent bond with the enzyme's active site. This forms a complex that prevents the enzyme from catalyzing the reaction. The enzyme is then unable to catalyze the reaction until the C2HPP is removed from the active site.
Biochemical and Physiological Effects
C2HPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, fatty acid oxidation, and protein synthesis. C2HPP has also been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. Additionally, C2HPP has been found to inhibit the release of certain hormones and neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
C2HPP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. Additionally, C2HPP has a relatively low toxicity and is not known to be carcinogenic. However, C2HPP has some limitations for use in laboratory experiments. It is insoluble in ether and benzene, and it is not very soluble in water. Additionally, C2HPP can be difficult to remove from solutions, and it can be difficult to determine the exact concentration of C2HPP in a solution.
将来の方向性
There are several potential future directions for C2HPP research. One potential direction is to further explore its potential as a reagent in organic synthesis. Additionally, further research could be done to explore its potential as a chromogenic substrate for enzymes, and as a ligand for binding proteins. Additionally, further research could be done to explore its potential as an inhibitor of enzymes involved in carbohydrate metabolism, fatty acid oxidation, and protein synthesis. Additionally, further research could be done to explore its potential as an inhibitor of the release of certain hormones and neurotransmitters. Finally, further research could be done to explore its potential as an inhibitor of the growth of certain bacteria, fungi, and viruses.
合成法
C2HPP is typically synthesized from 3-chloro-2-hydroxyphenylpropionic acid (hereafter referred to as CHPPA). CHPPA is reacted with pyridine in aqueous solution in the presence of a base, such as sodium hydroxide or potassium carbonate, to produce C2HPP. The reaction is typically carried out at a temperature of 40-50°C and a pH of 8-10. The reaction is typically complete within 2-3 hours.
特性
IUPAC Name |
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBVCHLOKEQHE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)











![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)